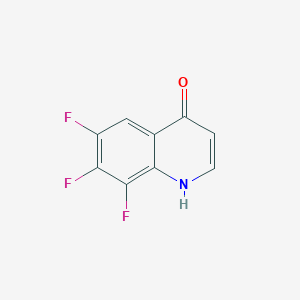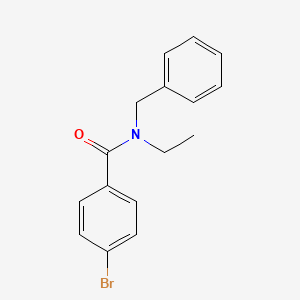
N-(2-methylquinolin-5-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methylquinolin-5-yl)-3-nitrobenzamide” is a chemical compound that likely contains a quinoline structure, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .
Synthesis Analysis
The synthesis of quinoline derivatives often involves various organic reactions . For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through the reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium.Molecular Structure Analysis
The molecular structure of quinoline derivatives can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography.Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions. They can be used as fluorescent derivatization reagents for the determination of primary alkylamines using HPLC.Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure.Scientific Research Applications
Pharmacological Research and Drug Discovery
Research on isoquinoline alkaloids and their N-oxides, which are structurally related to N-(2-methylquinolin-5-yl)-3-nitrobenzamide, has shown significant antimicrobial, antibacterial, antitumor, and other activities. These compounds serve as important leads for drug discovery due to their broad spectrum of biological activities. The exploration of structure-activity relationships (SAR) has identified new potential applications for these compounds, emphasizing their role as critical sources for therapeutic agent development (Dembitsky et al., 2015).
Antioxidant Activity Analysis
The determination of antioxidant activity is crucial in evaluating the therapeutic potential of compounds. Various methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, have been utilized to assess the antioxidant capacity of complex samples. These assays, based on chemical reactions and monitored through spectrophotometry, have been successfully applied in the analysis of antioxidant or the determination of antioxidant capacity, which can be relevant to studying compounds like N-(2-methylquinolin-5-yl)-3-nitrobenzamide (Munteanu & Apetrei, 2021).
Neuroprotective and Anticancer Potential
Tetrahydroisoquinolines, with a structure related to isoquinoline, which is part of N-(2-methylquinolin-5-yl)-3-nitrobenzamide, have been studied for their therapeutic activities, showing success in drug discovery for cancer and CNS disorders. Their potential as candidates for infectious diseases and various therapeutic activities with unique mechanisms of action highlights the importance of structural exploration in developing novel drugs (Singh & Shah, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-methylquinolin-5-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-8-9-14-15(18-11)6-3-7-16(14)19-17(21)12-4-2-5-13(10-12)20(22)23/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFURDAXHQHYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


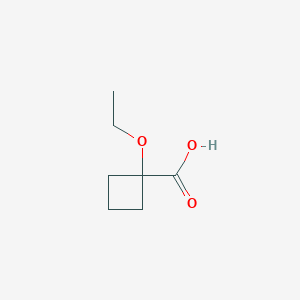
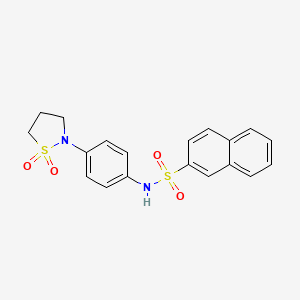
![N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B2931105.png)
![4-(tert-butyl)-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2931106.png)
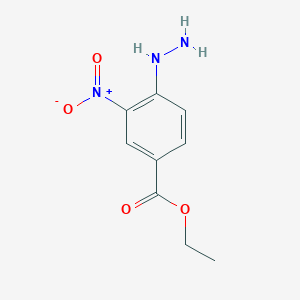
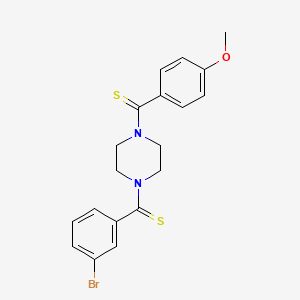
![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2931109.png)
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2931111.png)
![2-(methylsulfanyl)-N-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2931112.png)

